

proper storage and handling of JBJ-07-149 compound

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Compound of Interest

Compound Name: JBJ-07-149

Cat. No.: B15613221

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Application Notes and Protocols for JBJ-07-149

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBJ-07-149 is a potent and selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR) harboring the L858R/T790M mutations.^[1] This compound serves as a critical research tool for investigating EGFR-driven cancers, particularly those resistant to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). **JBJ-07-149** has also been utilized as a chemical probe and a precursor for the development of proteolysis-targeting chimeras (PROTACs), such as DDC-01-163, which induce the degradation of mutant EGFR.^[2] These application notes provide detailed protocols for the proper storage, handling, and experimental use of **JBJ-07-149**.

Compound Specifications

Property	Value
IUPAC Name	2-(2,6-dioxo-piperidin-3-yl)-4-(4-(4-(2-(2-(2-((6-(4-((2R,5S)-2,5-diphenyl-morpholino)methyl)pyridin-2-yl)amino)-pyrimidin-4-yl)amino)ethoxy)ethoxy)ethoxy)phenyl)-isoindoline-1,3-dione
Molecular Formula	C ₂₈ H ₂₆ N ₆ O ₂ S
Molecular Weight	510.61 g/mol
CAS Number	2140807-58-3
Appearance	Solid

Storage and Handling

Proper storage and handling of **JBj-07-149** are crucial to maintain its stability and activity.

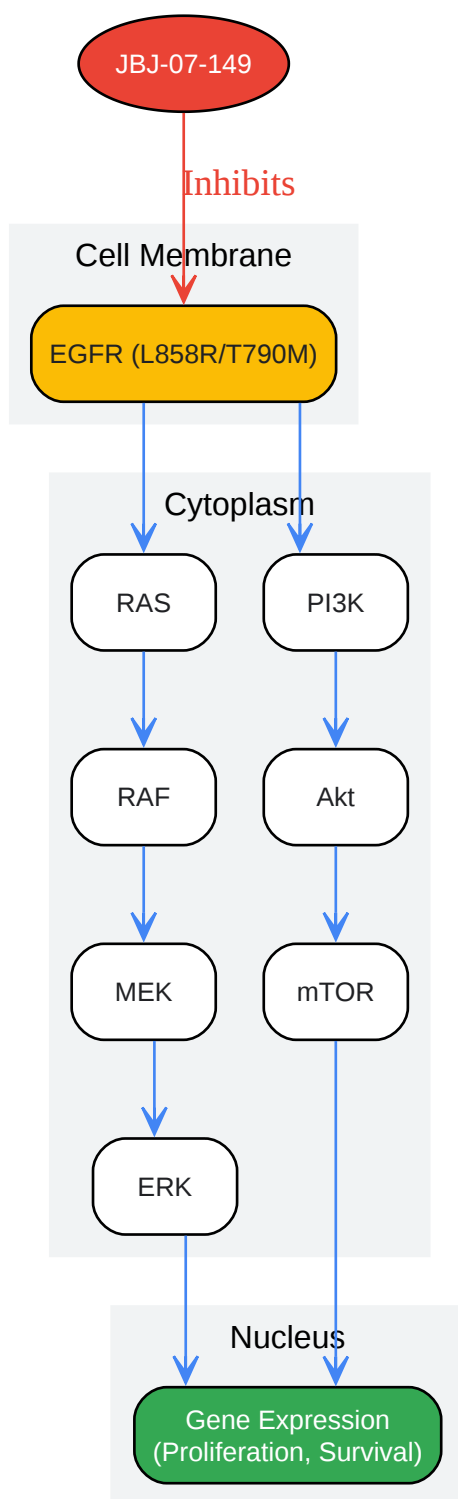
Condition	Duration
Powder at -20°C	2 years
In DMSO at 4°C	2 weeks
In DMSO at -80°C	6 months

Handling Precautions:

- **Personal Protective Equipment (PPE):** Always wear a lab coat, safety glasses, and gloves when handling **JBj-07-149**.
- **Aseptic Technique:** Use sterile techniques when preparing solutions for cell-based assays to prevent contamination.
- **Solution Preparation:** For a 10 mM stock solution, dissolve 5.11 mg of **JBj-07-149** in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution. Prepare aliquots to avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

JBJ-07-149 is an allosteric inhibitor that targets the kinase domain of EGFR with L858R and T790M mutations. The T790M mutation, in particular, confers resistance to many ATP-competitive EGFR inhibitors. By binding to an allosteric site, **JBJ-07-149** inhibits the kinase activity of the mutant receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The primary signaling cascades affected are the PI3K/Akt/mTOR and MAPK pathways.



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Caption: JBJ-07-149 inhibits mutant EGFR signaling.

Experimental Protocols

The following are detailed protocols for key experiments involving **JBJ-07-149**.

In Vitro EGFR Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of recombinant EGFR (L858R/T790M) by measuring the amount of ADP produced.

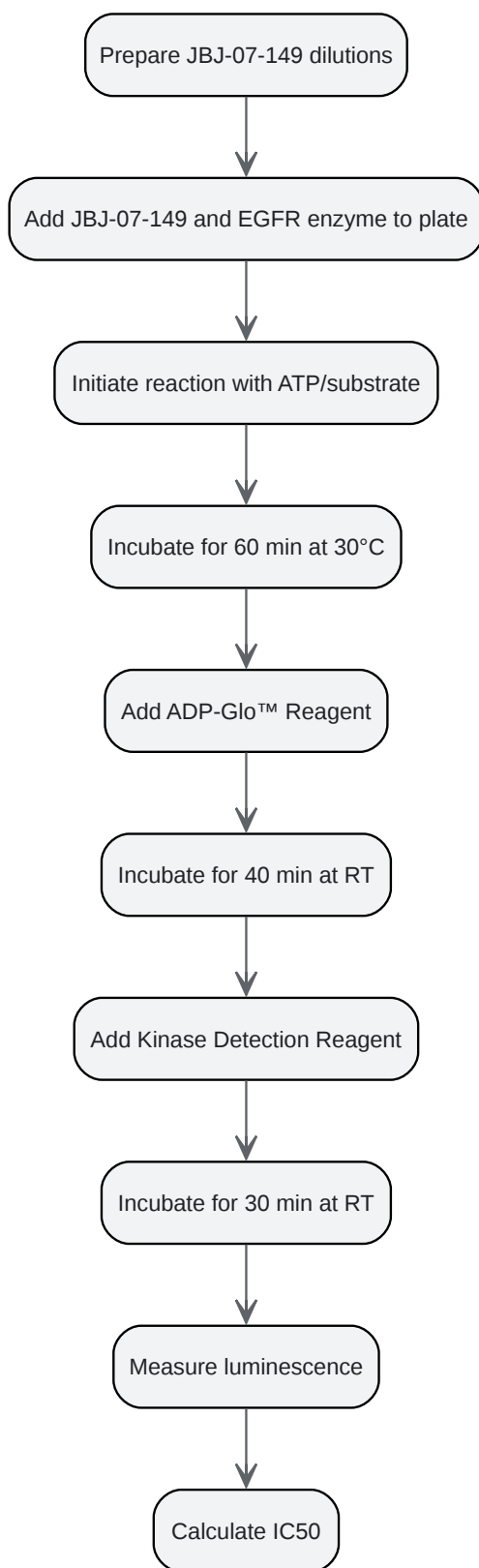
Materials:

- Recombinant human EGFR (L858R/T790M) enzyme
- **JBJ-07-149**
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP
- Poly-Glu-Tyr (4:1) substrate
- 384-well white assay plates

Protocol:

- Prepare Reagents:
 - Prepare a serial dilution of **JBJ-07-149** in kinase buffer.
 - Prepare a solution of ATP and substrate in kinase buffer.
- Kinase Reaction:
 - Add 2.5 µL of the **JBJ-07-149** dilution or vehicle (DMSO) to the wells of the assay plate.
 - Add 2.5 µL of the EGFR enzyme solution.
 - Initiate the reaction by adding 5 µL of the ATP/substrate solution.

- Incubate at 30°C for 60 minutes.
- ADP Detection:
 - Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30 minutes.
- Data Acquisition:
 - Measure luminescence using a plate reader.
 - Calculate IC₅₀ values by fitting the data to a dose-response curve.



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Caption: In vitro EGFR kinase assay workflow.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of **JBJ-07-149** on the proliferation of Ba/F3 cells engineered to express mutant EGFR.

Materials:

- Ba/F3 cells expressing EGFR (L858R/T790M)
- RPMI-1640 medium supplemented with 10% FBS
- **JBJ-07-149**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well clear flat-bottom plates

Protocol:

- Cell Seeding:
 - Seed Ba/F3-EGFR(L858R/T790M) cells at a density of 5,000 cells/well in 100 μ L of culture medium in a 96-well plate.
 - Incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Treatment:
 - Prepare a serial dilution of **JBJ-07-149** in culture medium.
 - Add 100 μ L of the **JBJ-07-149** dilution or vehicle (DMSO) to the respective wells.
 - Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition and Incubation:
 - Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well.

- Incubate for 4 hours at 37°C.
- Formazan Solubilization and Data Acquisition:
 - Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate EC₅₀ values by fitting the data to a dose-response curve.

Western Blot Analysis of EGFR Phosphorylation

This protocol details the analysis of EGFR phosphorylation in NCI-H1975 cells, which endogenously express EGFR with the L858R/T790M mutations.

Materials:

- NCI-H1975 cells
- RPMI-1640 medium supplemented with 10% FBS
- **JBJ-07-149**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane and transfer buffer
- Blocking buffer (5% BSA in TBST)
- Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin
- HRP-conjugated secondary antibodies

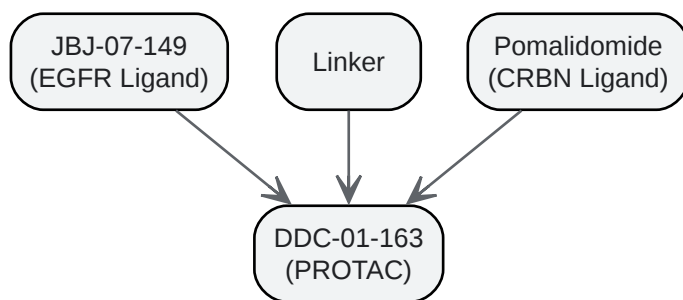
- Enhanced chemiluminescence (ECL) substrate

Protocol:

- Cell Treatment and Lysis:
 - Seed NCI-H1975 cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with varying concentrations of **JBJ-07-149** or vehicle (DMSO) for 24 hours.
 - Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Protein Quantification and Sample Preparation:
 - Determine protein concentration using the BCA assay.
 - Prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection and Analysis:
 - Detect the signal using an ECL substrate and an imaging system.
 - Quantify band intensities and normalize to the loading control (β-actin).

Synthesis of DDC-01-163 (PROTAC Degradar)

JBJ-07-149 can be used as a ligand to synthesize the PROTAC degrader DDC-01-163. This involves linking **JBJ-07-149** to a ligand for an E3 ubiquitin ligase, such as pomalidomide for Cereblon (CRBN), via a chemical linker.[2] The synthesis generally involves a multi-step chemical process to conjugate the two ligands with an appropriate linker.



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Caption: Synthesis of DDC-01-163 PROTAC.

Quantitative Data Summary

Assay	Cell Line/Enzyme	Parameter	Value
In Vitro Kinase Assay	Recombinant EGFR (L858R/T790M)	IC ₅₀	1.1 nM[1]
Cell Proliferation Assay	Ba/F3-EGFR(L858R/T790M)	EC ₅₀	4.9 µM[1]
Cell Proliferation Assay (with Cetuximab)	Ba/F3-EGFR(L858R/T790M)	EC ₅₀	0.148 µM[1]

Troubleshooting

Issue	Possible Cause	Solution
Low signal in Western blot	Insufficient protein loading, poor antibody quality, or inefficient transfer.	Increase protein amount, use a fresh antibody dilution, optimize transfer conditions.
High variability in cell proliferation assay	Uneven cell seeding, edge effects in the plate, or compound precipitation.	Ensure a single-cell suspension for seeding, avoid using outer wells, check compound solubility.
IC ₅₀ /EC ₅₀ values differ from literature	Different experimental conditions (e.g., cell passage number, serum concentration, incubation time).	Standardize all experimental parameters and ensure they match the cited literature as closely as possible.

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